An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Core Properties and Research Perspectives
An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Core Properties and Research Perspectives
Disclaimer: Direct experimental data for 6,7-Dimethoxyquinoxalin-2-ol is limited in publicly available literature. This guide has been compiled based on the established chemical principles of quinoxaline derivatives and data from structurally analogous compounds. The information provided herein serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] The quinoxaline scaffold is a key component in various antibiotics, such as echinomycin and levomycin.[2] Molecules in this family are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The 6,7-dimethoxy substitution pattern, in particular, has been explored in related heterocyclic systems, such as quinazolines and quinolines, and has been associated with potent biological effects, including the inhibition of receptor tyrosine kinases like c-Met.[7][8] This guide focuses on the core properties of 6,7-Dimethoxyquinoxalin-2-ol, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation.
Core Physicochemical Properties
| Property | Predicted/Calculated Value |
| Chemical Structure | (Illustrative) |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 6,7-dimethoxyquinoxalin-2(1H)-one |
| CAS Number | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
| pKa | Not available |
Proposed Synthesis and Experimental Protocols
The synthesis of quinoxalin-2-ol (or its tautomeric form, quinoxalin-2(1H)-one) derivatives is commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.[3]
Detailed Experimental Protocol for Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxybenzene-1,2-diamine (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the diamine.
-
Reagent Addition: Add ethyl glyoxylate (1.1 equivalents) to the solution. A catalytic amount of a weak acid like acetic acid can be added if ethanol is used as the solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6,7-Dimethoxyquinoxalin-2-ol.
Spectroscopic Characterization
The unambiguous identification of 6,7-Dimethoxyquinoxalin-2-ol would rely on a combination of spectroscopic techniques.[1][9][10][11][12] The expected spectroscopic data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the quinoxaline ring (2H, singlets or doublets, δ 7.0-8.0 ppm). - Methoxy protons (6H, two singlets, δ 3.8-4.2 ppm). - A broad singlet for the -OH proton (if in a non-exchanging solvent) or the N-H proton of the tautomeric amide form. |
| ¹³C NMR | - Aromatic carbons (δ 100-150 ppm). - Methoxy carbons (δ 55-60 ppm). - A carbonyl carbon (C=O) in the amide tautomer (δ 155-165 ppm). |
| IR Spectroscopy | - O-H or N-H stretching (broad band, 3200-3500 cm⁻¹). - C=O stretching (amide I band, ~1650-1680 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C-O (ether) stretching (~1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20. |
Experimental Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a 300 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.
Potential Biological Activities and Signaling Pathways
Given the extensive research on quinoxaline derivatives, 6,7-Dimethoxyquinoxalin-2-ol is a candidate for a range of biological activities.[3][6] Structurally similar compounds, such as 6,7-dimethoxy-4-anilinoquinolines, have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is a key player in cancer cell proliferation and metastasis.[7] The broader class of quinoxalines has demonstrated significant antimicrobial, antiviral, and anticancer effects.[2][4][5]
This diagram illustrates a hypothetical mechanism where 6,7-Dimethoxyquinoxalin-2-ol could act as an inhibitor of a receptor tyrosine kinase, similar to other 6,7-dimethoxy substituted heterocyclic compounds.[7] This inhibition would block downstream signaling pathways that are often overactive in various cancers, leading to a reduction in cell proliferation, migration, and survival.
Conclusion
While 6,7-Dimethoxyquinoxalin-2-ol remains a compound with limited direct characterization in the scientific literature, its structural features suggest it is a promising candidate for further investigation. As a member of the quinoxaline family with a 6,7-dimethoxy substitution pattern, it holds potential for a range of biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications, encouraging further research into this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
(Illustrative)
